6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one
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Overview
Description
6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by its unique structure, which includes a chromenone core, a piperazine ring, and an oxadiazole moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate diketone. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the oxadiazole moiety via a cyclization reaction. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted chromenones.
Scientific Research Applications
6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse range of activities.
Comparison with Similar Compounds
Similar Compounds
6-chloro-7-methyl-4H-chromen-4-one: Lacks the piperazine and oxadiazole moieties, making it less versatile.
7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.
6-chloro-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one: Similar but lacks the methyl group at the 7-position, potentially altering its properties.
Uniqueness
The uniqueness of 6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity
Properties
Molecular Formula |
C19H19ClN4O4 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
6-chloro-7-methyl-2-[4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]chromen-4-one |
InChI |
InChI=1S/C19H19ClN4O4/c1-11-7-17-13(8-14(11)20)16(25)9-18(27-17)19(26)24-5-3-23(4-6-24)10-15-12(2)21-28-22-15/h7-9H,3-6,10H2,1-2H3 |
InChI Key |
MOVYIUZNYSWRQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N3CCN(CC3)CC4=NON=C4C |
Origin of Product |
United States |
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